molecular formula C9H8ClNO2S2 B296037 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid

Cat. No. B296037
M. Wt: 261.8 g/mol
InChI Key: XNOPGBCROYWSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, also known as CBES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBES is a sulfenic acid derivative that contains a benzoxazole ring and a thiol group. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid reacts selectively with cysteine residues in proteins, leading to the formation of protein-S-sulfenic acid derivatives. This reaction occurs through a thiol-disulfide exchange mechanism, where the thiol group of cysteine reacts with the sulfenyl chloride group of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, leading to the formation of the sulfenic acid derivative. The formation of protein-S-sulfenic acid derivatives has been shown to regulate protein function and play a role in redox signaling pathways.
Biochemical and Physiological Effects:
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid has been shown to have various biochemical and physiological effects, including the regulation of protein function, the modulation of cellular signaling pathways, and the protection against oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid in lab experiments is its selectivity for cysteine residues in proteins, allowing for the specific modification of proteins. However, one limitation of using 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid is its potential toxicity, as sulfenyl chloride derivatives can be reactive and may cause damage to cells.

Future Directions

There are several future directions for the study of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, including the development of new methods for its synthesis and purification, the investigation of its potential therapeutic applications, and the study of its effects on cellular signaling pathways. Additionally, the use of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid in the study of protein function and redox signaling pathways may lead to the discovery of new targets for drug development.

Synthesis Methods

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid can be synthesized using various methods, including the reaction between 5-chloro-2-aminobenzoxazole and 2-chloroethylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction between 5-chloro-2-aminobenzoxazole and 2-chloroethylsulfanyl chloride in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid has been used in various scientific research applications, including the study of redox signaling pathways, protein thiol modification, and enzyme kinetics. This compound has been shown to react selectively with cysteine residues in proteins, leading to the formation of protein-S-sulfenic acid derivatives. 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid has also been used to study the effects of oxidative stress on cellular signaling pathways and the role of sulfenic acid derivatives in regulating protein function.

properties

Molecular Formula

C9H8ClNO2S2

Molecular Weight

261.8 g/mol

IUPAC Name

5-chloro-2-(2-hydroxysulfanylethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO2S2/c10-6-1-2-8-7(5-6)11-9(13-8)14-3-4-15-12/h1-2,5,12H,3-4H2

InChI Key

XNOPGBCROYWSKA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(O2)SCCSO

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)SCCSO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.